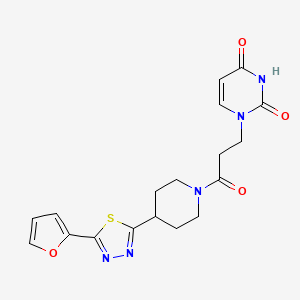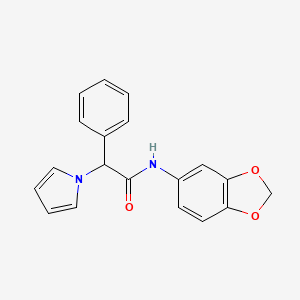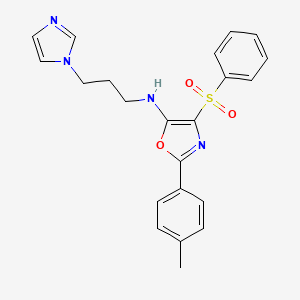
1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is an organic compound that boasts a complex structure, integrating multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves several steps, starting with the preparation of the furan and thiadiazole precursors. Typical reaction conditions may include:
Using a base such as sodium hydroxide to catalyze the formation of the furan-2-yl compound.
Introducing the thiadiazole ring through a cyclization reaction involving appropriate thiourea and hydrazine derivatives.
Piperidinyl derivatives are then formed by reacting the thiadiazole intermediate with piperidine.
The final step involves the conjugation of the intermediate with pyrimidine-2,4(1H,3H)-dione under controlled temperature and pH conditions.
Industrial Production Methods
On an industrial scale, the production methods would focus on optimizing yield and purity, likely involving:
High-pressure reactors to increase reaction rates.
Continuous flow processes to maintain steady-state conditions.
Advanced purification techniques like chromatography or recrystallization to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: The furan ring can be subjected to oxidation, potentially forming furanones.
Reduction: The carbonyl group within the pyrimidine-dione structure can be reduced to its corresponding alcohol.
Substitution: Various positions within the molecule, particularly around the thiadiazole and pyrimidine rings, are prone to nucleophilic substitution.
Common Reagents and Conditions
Reagents typically used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Nucleophiles: Ammonia, various amines and thiols.
Major Products
Oxidation: Formation of oxidized furan derivatives.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Derivatives with altered functional groups, enhancing activity or changing solubility.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a precursor or intermediate in the synthesis of complex molecules. It helps in constructing novel architectures and frameworks that might possess interesting properties.
Biology and Medicine
In biology and medicine, it exhibits potential as:
Pharmacophores: Due to its multifaceted structure, it can interact with various biological targets, serving as a scaffold for drug discovery.
Diagnostic Agents: Its complex structure allows for potential tagging or labeling with isotopic markers for imaging techniques.
Industry
Industrial applications might include:
Polymer Science: As a component in the synthesis of advanced polymers with specific mechanical properties.
Catalysis: Serving as a ligand in metal-catalyzed reactions, enhancing the reaction efficiency and specificity.
Mechanism of Action
The mechanism of action for this compound, when used as a drug or biological agent, would likely involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulation of signaling pathways, either inhibiting or activating key steps in biochemical cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include:
1-(3-(4-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
1-(3-(4-(5-(benzothiazol-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 1-(3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione lies in its:
Structural Diversity: Combination of furan, thiadiazole, and pyrimidine-dione.
Reactivity: Versatility in undergoing various chemical reactions.
Wide range of uses in scientific research, medicine, and industry.
This comprehensive overview should give you a solid understanding of this compound
Properties
IUPAC Name |
1-[3-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c24-14-5-9-23(18(26)19-14)10-6-15(25)22-7-3-12(4-8-22)16-20-21-17(28-16)13-2-1-11-27-13/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,19,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLYNJMGOOFXTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2387067.png)
![N-(4-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2387070.png)
![2-[4-(3-chlorophenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387071.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2387075.png)
![ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate](/img/structure/B2387076.png)
![3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2387078.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B2387080.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)
![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)
![[5-(2-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2387086.png)


